

physicochemical properties of (2-(Methylsulfonamido)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(Methylsulfonamido)phenyl)boronic acid

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An In-depth Technical Guide on the Physicochemical Properties of (2-(Methylsulfonamido)phenyl)boronic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of **(2-(Methylsulfonamido)phenyl)boronic acid**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates fundamental chemical principles and workflows.

Core Physicochemical Properties

(2-(Methylsulfonamido)phenyl)boronic acid, with the CAS number 756520-78-2, is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylsulfonamido group at the ortho position.^[1] This substitution significantly influences its chemical behavior, particularly its acidity and potential for molecular interactions.

Quantitative Data Summary

The known physicochemical properties of **(2-(Methylsulfonamido)phenyl)boronic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ BNO ₄ S	[1]
Molecular Weight	215.03 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	116-120 °C	[1]
Boiling Point	426.6 °C at 760 mmHg	[1]
Density	1.42 g/cm ³	[1]
Flash Point	211.8 °C	[1]
Vapor Pressure	4.90E-08 mmHg at 25 °C	[1]
Refractive Index	1.582	[1]
Storage Condition	Inert atmosphere, Room Temperature	[1]

Note: Computational chemistry data for the related isomer (3-(Methylsulfonamido)phenyl)boronic acid includes a LogP of -1.2621 and a TPSA of 86.63 Å².[\[2\]](#) While not specific to the 2-isomer, these values provide an estimate of the compound's polarity.

Fundamental Chemical Behavior

Acidity and pKa

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[\[3\]](#) This equilibrium is pH-dependent and is a critical determinant of the molecule's interaction with biological targets. The acidity, quantified by the pKa, is strongly influenced by substituents on the phenyl ring.[\[3\]](#)

Electron-withdrawing groups, such as the methylsulfonamido group, are known to decrease the pKa of phenylboronic acids, making them more acidic.[\[3\]](#)[\[4\]](#) For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[\[4\]](#)[\[5\]](#) Phenylboronic acids with sulfonyl and sulfonamide groups have been shown to have significantly lower pKa values, in the range

of 7.1 to 7.4, which allows for significant boronate formation at physiological pH.[\[4\]](#) This property is crucial for applications in drug design and boronate affinity chromatography.

Boronic Acid-Boronate Equilibrium

The fundamental equilibrium of a boronic acid in an aqueous solution involves the transition from a neutral, trigonal planar state to an anionic, tetrahedral boronate state. This reversible reaction is key to its function as a diol sensor and its use in reversible covalent inhibition of enzymes.[\[3\]](#)[\[6\]](#)

Figure 1: Equilibrium between the trigonal boronic acid and tetrahedral boronate forms.

Experimental Protocols

The determination of physicochemical properties for boronic acids requires specific methodologies. The protocols outlined below are standard approaches cited in the literature for these compounds.

Determination of pKa by Potentiometric Titration

This method measures the pH of a boronic acid solution as a titrant is added, allowing for the calculation of the ionization constant.[\[6\]](#)

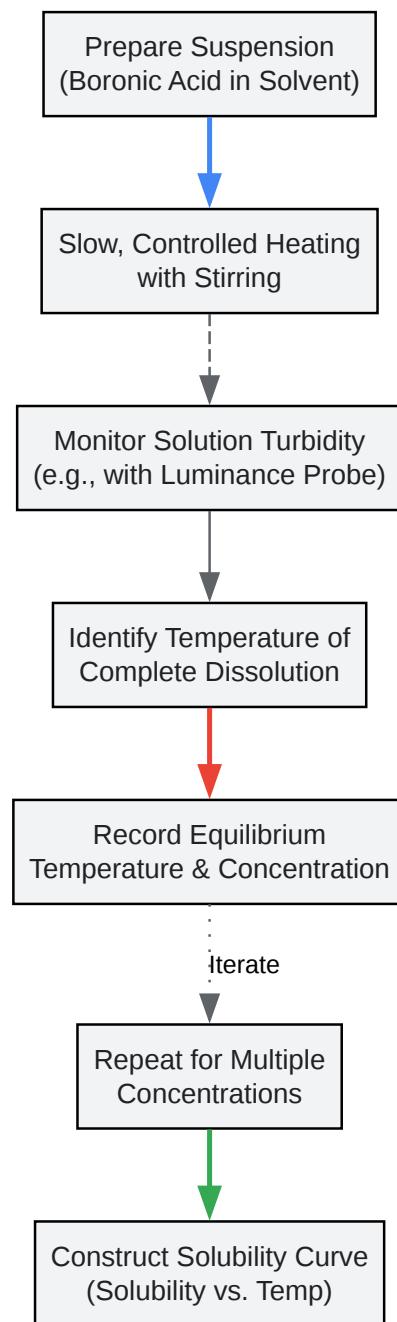
- Preparation: A solution of the boronic acid is prepared at a known concentration (e.g., 1.0 mM) in a suitable buffer system, often a mix of water and an organic solvent like acetonitrile to ensure solubility.[\[7\]](#)
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[\[4\]](#)
- Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
- Analysis: The pKa is determined from the titration curve, typically by identifying the half-equivalence point where the pH equals the pKa. The data can be fitted to a modified Henderson-Hasselbalch equation for precision.[\[6\]](#)

Figure 2: Workflow for pKa determination via potentiometric titration.

Determination of Solubility by Dynamic Method

The solubility of boronic acids, which can be low in aqueous and nonpolar organic solvents, can be precisely measured using a dynamic method that observes the transition from a saturated to an unsaturated solution upon heating.[8][9]

- **Sample Preparation:** A suspension of the boronic acid in the chosen solvent is prepared in a sealed vessel equipped with a magnetic stirrer and a temperature probe.
- **Heating Cycle:** The suspension is heated slowly and uniformly at a controlled rate.
- **Turbidity Measurement:** A luminance probe or spectrophotometer monitors the turbidity of the solution. The point at which the solution becomes clear (disappearance of turbidity) indicates that all solid has dissolved.[8][9]
- **Equilibrium Temperature:** The temperature at which the last solid particles disappear is recorded as the solid-liquid equilibrium temperature for that specific concentration.
- **Data Collection:** The process is repeated for various concentrations to construct a solubility curve (solubility vs. temperature).



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Figure 3: Workflow for solubility determination using a dynamic method.

Structural Analysis by X-ray Crystallography

To determine the precise three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method.[10]

- Crystal Growth: High-quality single crystals of the boronic acid are grown, often by slow evaporation of a saturated solution.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. This provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks common in boronic acid crystals.[5][11]

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